REACTION_CXSMILES
|
[CH3:1][C:2]1[O:8][C:7]([CH3:9])=[CH:6][C:4](=[O:5])[CH:3]=1>CCO>[CH3:9][CH:7]1[CH2:6][C:4](=[O:5])[CH2:3][CH:2]([CH3:1])[O:8]1
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=O)C=C(O1)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred for 3 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtration over celite
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
ADDITION
|
Details
|
The solution was then treated with celite (30 g) and PCC (48.5 g)
|
Type
|
ADDITION
|
Details
|
and the reaction was diluted with Et2O (300 mL)
|
Type
|
FILTRATION
|
Details
|
filtered over a pad of celite
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residual solution was then chromatographed
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[O:8][C:7]([CH3:9])=[CH:6][C:4](=[O:5])[CH:3]=1>CCO>[CH3:9][CH:7]1[CH2:6][C:4](=[O:5])[CH2:3][CH:2]([CH3:1])[O:8]1
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=O)C=C(O1)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred for 3 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtration over celite
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
ADDITION
|
Details
|
The solution was then treated with celite (30 g) and PCC (48.5 g)
|
Type
|
ADDITION
|
Details
|
and the reaction was diluted with Et2O (300 mL)
|
Type
|
FILTRATION
|
Details
|
filtered over a pad of celite
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residual solution was then chromatographed
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[O:8][C:7]([CH3:9])=[CH:6][C:4](=[O:5])[CH:3]=1>CCO>[CH3:9][CH:7]1[CH2:6][C:4](=[O:5])[CH2:3][CH:2]([CH3:1])[O:8]1
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=O)C=C(O1)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred for 3 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtration over celite
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
ADDITION
|
Details
|
The solution was then treated with celite (30 g) and PCC (48.5 g)
|
Type
|
ADDITION
|
Details
|
and the reaction was diluted with Et2O (300 mL)
|
Type
|
FILTRATION
|
Details
|
filtered over a pad of celite
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residual solution was then chromatographed
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |